Furyl Hydroxymethyl Ketone: A Comprehensive Technical Guide
Furyl Hydroxymethyl Ketone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furyl hydroxymethyl ketone, also known as 1-(furan-2-yl)-2-hydroxyethanone or 2-hydroxyacetylfuran, is an organic compound featuring a furan (B31954) ring substituted with a hydroxymethyl ketone group.[1] This molecule is of significant interest to the scientific community due to its presence as a byproduct in the acid-catalyzed dehydration of C6 sugars to 5-hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical derived from biomass.[2][3] Beyond its role in biomass conversion, its distinct chemical architecture, combining a reactive ketone, a primary alcohol, and an aromatic furan moiety, makes it a versatile building block in organic synthesis and a candidate for investigation in drug discovery. This guide provides an in-depth overview of its chemical properties, synthesis, and potential biological activities, with a focus on experimental details and data.
Chemical and Physical Properties
Furyl hydroxymethyl ketone is a white to brown solid with the molecular formula C₆H₆O₃.[4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone | [1] |
| CAS Number | 17678-19-2 | [1] |
| Canonical SMILES | C1=COC(=C1)C(=O)CO | [1] |
| InChI Key | RSZZMVPSHLKFQY-UHFFFAOYSA-N | [1] |
| Appearance | White to brown solid | [4] |
| Purity | ≥96% | [5] |
Table 1: Chemical and Physical Properties of Furyl Hydroxymethyl Ketone.
Spectroscopic data is crucial for the identification and characterization of Furyl hydroxymethyl ketone. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, with a top peak at m/z 95.[1]
Synthesis of Furyl Hydroxymethyl Ketone
Several synthetic routes to Furyl hydroxymethyl ketone have been explored, primarily leveraging biomass-derived starting materials. The following protocols provide detailed methodologies for its preparation.
Synthesis from Furfural (B47365)
The conversion of furfural, a readily available platform chemical from hemicellulose, is a common method for synthesizing furan derivatives.
Experimental Protocol: Synthesis of 2-Furancarboxylic Acid from Furfural (as a related example)
This protocol details the Cannizzaro reaction of furfural, which yields both 2-furancarboxylic acid and furfuryl alcohol. While not a direct synthesis of the target ketone, it illustrates a key transformation of furfural.
-
Materials: Furfural, Sodium Hydroxide (B78521) (33.3% solution), Decolorizing carbon.[6]
-
Procedure:
-
Cool 1 kg of furfural in a 4-L copper can equipped with a mechanical stirrer to 5-8 °C using an ice bath.[6]
-
Slowly add 825 g of 33.3% sodium hydroxide solution from a separatory funnel, ensuring the reaction temperature remains below 20 °C. The addition should take approximately 20-25 minutes.[6]
-
Continue stirring for one hour after the addition is complete, during which sodium 2-furancarboxylate will precipitate.[6]
-
Allow the mixture to warm to room temperature and add a minimal amount of water to dissolve the precipitate.[6]
-
Acidify the solution to crystallize the 2-furancarboxylic acid.[6]
-
Filter the crude acid.[6]
-
For purification, dissolve the crude acid in 2300 cc of boiling water with approximately 60 g of decolorizing carbon and boil for 45 minutes.[6]
-
Filter the hot solution and cool to 16-20 °C with stirring to recrystallize the purified 2-furancarboxylic acid.[6]
-
Filter the purified product. The expected yield of the light yellow product is 360-380 g (60-63% of the theoretical amount).[6]
-
Microwave-Assisted Synthesis from Biomass
Microwave-assisted synthesis offers a rapid and efficient method for the conversion of biomass, such as cellulose (B213188), into valuable furan compounds.
Experimental Protocol: Microwave-Assisted Hydrolysis of Crystalline Cellulose (General Procedure)
This protocol outlines a general procedure for the hydrolysis of cellulose, a key step in the production of furan derivatives from biomass.
-
Materials: Crystalline cellulose, Biomass char sulfonic acid (BC-SO₃H) catalyst, Water.[7]
-
Procedure:
-
Combine crystalline cellulose and the BC-SO₃H catalyst in water in a microwave reactor.[7]
-
Subject the mixture to microwave irradiation. Microwave heating has been shown to accelerate the hydrolysis of β-1,4-glycosidic bonds in cellulose.[7]
-
The resulting reducing sugars can then be further converted to furan derivatives.[7]
-
Biological Activity
Furan derivatives have garnered significant attention for their diverse biological activities, including antimicrobial and anti-inflammatory properties. While specific data for Furyl hydroxymethyl ketone is limited, the following sections detail general protocols and findings for related furan compounds.
Antimicrobial Activity
The furan scaffold is a component of various compounds with demonstrated activity against a broad spectrum of bacteria and fungi.[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution
This method is a standard procedure for assessing the antimicrobial efficacy of a compound.
-
Materials: Test compound, Bacterial/fungal isolates, Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi), 96-well microtiter plates.
-
Procedure:
-
Prepare a series of twofold dilutions of the test compound in the appropriate broth in a 96-well plate.[9][10]
-
Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Incubate the plates at 35-37 °C for 16-20 hours for bacteria and 24-48 hours for fungi.[10]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
-
Table 2: Antimicrobial Activity (MIC Values) of Furan Derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furanone Derivative F131 | S. aureus isolates | 8-16 | [10] |
| Furanone Derivative F131 | C. albicans isolates | 32-128 | [10] |
| Furan-based pyrimidine-thiazolidinone (8k) | E. coli | 12.5 | [11] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus ATCC25923 | 1.00 | [12] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus and B. cereus | 500.00 | [12] |
Anti-inflammatory Activity
Several furan derivatives have been investigated for their potential to modulate inflammatory pathways, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][13][14][15]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials: Test compound, Human recombinant COX-1 and COX-2 enzymes, Arachidonic acid, Assay buffer, EIA detection reagents.
-
Procedure:
-
Pre-incubate the test compound with the COX-1 or COX-2 enzyme in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction.
-
Measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity).
-
Table 3: Anti-inflammatory Activity (IC₅₀ Values) of Furan Derivatives.
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Pyridazinone derivative (5b) | COX-2 | 0.04 | [15] |
| Pyridazinone derivative (8b) | COX-2 | 0.04 | [15] |
| Pyridazinone derivative (8c) | COX-2 | 0.04 | [15] |
| Furanone derivative (2c) | COX-1 | 3.93 | [15] |
Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through their interaction with specific signaling pathways. For furan derivatives, the inhibition of the cyclooxygenase (COX) pathway, particularly the inducible COX-2 isozyme, is a key mechanism.[3][13] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. The expression of COX-2 is regulated by the transcription factor NF-κB.[16] Therefore, compounds that inhibit COX-2 activity or expression can effectively reduce inflammation.
Caption: Proposed Anti-inflammatory Signaling Pathway.
Conclusion
Furyl hydroxymethyl ketone is a furan derivative with significant potential in both green chemistry and medicinal chemistry. Its synthesis from renewable biomass sources underscores its role in the development of a sustainable chemical industry. Furthermore, the biological activities observed in related furan compounds, particularly their antimicrobial and anti-inflammatory properties, suggest that Furyl hydroxymethyl ketone and its derivatives are promising candidates for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and therapeutic potential of this versatile molecule.
References
- 1. 2-Furyl hydroxymethyl ketone | C6H6O3 | CID 519466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. 1-(Furan-2-yl)-2-hydroxyethan-1-one | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. 2,2-Dimethyl-4,5-diaryl-3(2H)furanone derivatives as selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
